molecular formula C10H20 B13806685 2-Methylnon-4-ene CAS No. 28665-55-6

2-Methylnon-4-ene

Cat. No.: B13806685
CAS No.: 28665-55-6
M. Wt: 140.27 g/mol
InChI Key: LCGKSWCYAYDYHT-UHFFFAOYSA-N
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Description

2-Methyl-4-nonene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C10H20 . This compound is part of the larger family of hydrocarbons and is specifically a nonene derivative with a methyl group attached to the second carbon atom and a double bond between the fourth and fifth carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-nonene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-4-nonanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation of Alkenes: Another method involves the alkylation of 1-octene with methyl iodide in the presence of a strong base like potassium tert-butoxide. This reaction proceeds via a nucleophilic substitution mechanism.

Industrial Production Methods: Industrial production of 2-Methyl-4-nonene often involves large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nonene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding epoxides or diols.

    Hydrogenation: In the presence of a catalyst such as palladium on carbon, 2-Methyl-4-nonene can be hydrogenated to form 2-methyl-nonane.

    Halogenation: Reaction with halogens like bromine or chlorine results in the formation of dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Hydrogenation: Palladium on carbon catalyst under hydrogen gas at room temperature and atmospheric pressure.

    Halogenation: Bromine in carbon tetrachloride at room temperature.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Hydrogenation: 2-Methyl-nonane.

    Halogenation: 2,4-Dibromo-2-methyl-nonane.

Scientific Research Applications

2-Methyl-4-nonene has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nonene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and formation of a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    1-Decene: Another alkene with a similar structure but with the double bond at a different position.

    2-Methyl-1-nonene: Similar in structure but with the double bond at the first carbon atom.

    4-Methyl-2-pentene: A shorter chain alkene with a similar methyl substitution pattern.

Uniqueness: 2-Methyl-4-nonene is unique due to its specific double bond position and methyl substitution, which influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

28665-55-6

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

2-methylnon-4-ene

InChI

InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h7-8,10H,4-6,9H2,1-3H3

InChI Key

LCGKSWCYAYDYHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC(C)C

Origin of Product

United States

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